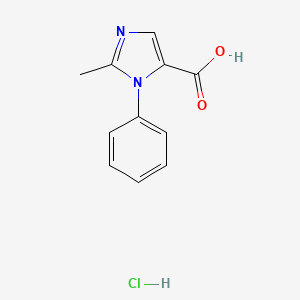

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride

Description

2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride (CAS No. 1354950-55-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₁ClN₂O₂ and a molecular weight of 238.67 g/mol . Structurally, it consists of an imidazole ring substituted with a methyl group at position 2, a phenyl group at position 1, and a carboxylic acid group at position 5, which is further stabilized as a hydrochloride salt.

The imidazole core and functional groups render it valuable in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or coordination complexes.

Properties

IUPAC Name |

2-methyl-3-phenylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZGZKQPHXKQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Halo-Substituted Precursors

Method:

A common route involves starting from α-chloro or α-bromo derivatives of oxaloacetic acid esters, which undergo cyclization with aromatic amines or amidines to form the imidazole core.

- Step 1: Synthesis of α-chloro or α-bromo oxaloacetic acid ester derivatives.

- Step 2: Nucleophilic substitution with phenyl or methyl amines or amidines.

- Step 3: Cyclization under reflux conditions to form the imidazole ring.

- Step 4: Hydrolysis or ester hydrolysis to generate the carboxylic acid.

- Step 5: Acidification to obtain the hydrochloride salt.

Research Data:

A patent (CN104177296A) describes a method where α-chlorinated oxaloacetic acid diethyl ester reacts with amidines under reflux, leading to the imidazole core. The reaction is performed under mild reflux, avoiding harsh conditions like concentrated sulfuric acid, thus reducing environmental impact.

Condensation of Nitriles and Aldehydes

Method:

The Debus-Radziszewski synthesis involves reacting aldehydes, ammonia, and glyoxal derivatives to form imidazoles.

Application to Target Compound:

While this method is versatile, its direct application to form the specific substitution pattern of the target compound is limited. However, it can be adapted with appropriate aldehyde and nitrile precursors to introduce phenyl and methyl groups selectively.

Cycloaddition and Isocyanide-Based Methods

Optimized Synthetic Route for the Target Compound

Based on the reviewed literature, the most efficient and environmentally friendly route involves:

- Starting Material: α-Chlorooxaloacetate diethyl ester (or similar derivatives).

- Reaction with: Aromatic amidines (phenyl amidine) or methylamine derivatives.

- Reaction Conditions: Mild reflux, often under inert atmosphere, using organic solvents like ethanol or acetonitrile.

- Post-Reaction: Hydrolysis of ester groups to carboxylic acid, followed by acidification with hydrochloric acid to form the hydrochloride salt.

Proposed Stepwise Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of α-chlorooxaloacetate diethyl ester | Chlorination of oxaloacetic acid diethyl ester | Reflux with SOCl₂ or PCl₅ |

| 2 | Cyclization with phenyl amidine | Reflux in ethanol or acetonitrile | Catalyzed by base or under neutral conditions |

| 3 | Hydrolysis of ester groups | Aqueous acid or base | To obtain the free carboxylic acid |

| 4 | Formation of hydrochloride salt | Treatment with HCl in ethanol | Crystallization of the hydrochloride |

Data Tables Summarizing Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| α-Chlorination | SOCl₂ or PCl₅ | Dichloromethane | Reflux | 4-6 hours | 85-90 | Controlled addition to prevent over-chlorination |

| Cyclization | Phenyl amidine | Ethanol | Reflux | 12-24 hours | 70-85 | Mild conditions favoring high purity |

| Hydrolysis | H₂O/HCl | Aqueous | Reflux | 2-4 hours | 80-90 | Complete ester conversion |

| Acidification | HCl | Ethanol | Room temperature | 1-2 hours | 90 | Precipitation of hydrochloride salt |

Research Findings and Environmental Considerations

Mild Reaction Conditions:

Reactions are performed under reflux without the need for harsh acids like concentrated sulfuric acid, reducing environmental hazards.Use of Organic Solvents:

Ethanol and acetonitrile are preferred for their lower toxicity and ease of removal.Yield Optimization:

Adjusting molar ratios, reaction times, and temperature control enhances overall yield and purity.Scalability: The described routes are adaptable to large-scale synthesis with proper process controls.

Biological Activity

Overview

2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride (CAS Number: 883973-99-7) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is primarily recognized as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1), an enzyme involved in gluconeogenesis, which plays a crucial role in glucose metabolism. This article explores the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇ClN₂O₃ |

| Molecular Weight | 277.75 g/mol |

| CAS Number | 883973-99-7 |

| Melting Point | Not available |

| LogP | 5.74 |

This compound functions as an allosteric inhibitor of FBPase-1. By binding to an allosteric site on the enzyme, it induces a conformational change that reduces the enzyme's activity. This inhibition can lead to decreased gluconeogenesis, making it a candidate for managing conditions associated with dysregulated glucose metabolism, such as type 2 diabetes.

Antiproliferative Effects

Recent studies have indicated that derivatives of imidazole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a comparative study demonstrated that certain substituted imidazoles showed comparable or even superior antiproliferative effects compared to cisplatin, a standard chemotherapy drug.

Inhibition Studies

In vitro studies have shown that this compound can effectively inhibit FBPase-1 activity. The inhibition percentage varies depending on concentration and specific experimental conditions. For example, one study reported an inhibition rate exceeding 50% at certain concentrations, indicating substantial biological activity .

Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer properties of various imidazole derivatives. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy .

Study 2: Metabolic Regulation

Another research focused on the metabolic effects of FBPase inhibitors like this compound. The findings suggested that these inhibitors could play a role in reducing blood glucose levels in diabetic models by modulating gluconeogenesis pathways .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Scientific Research Applications

The compound features a unique imidazole ring structure, which is known for its biological activity. The presence of a carboxylic acid group enhances its reactivity and potential for forming derivatives.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit broad-spectrum antimicrobial properties. 2-Methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Properties

Studies have explored the potential of imidazole derivatives in cancer therapy. The compound has been investigated for its ability to induce apoptosis in cancer cells, particularly in leukemia models. This activity is attributed to its interaction with cellular signaling pathways .

Pharmaceutical Development

Drug Formulation

The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its ability to form stable salts enhances solubility and bioavailability, making it an attractive candidate for drug formulation .

Targeted Drug Delivery Systems

Recent advancements have focused on utilizing imidazole derivatives in targeted drug delivery systems. The compound can be conjugated with nanoparticles or liposomes to improve the specificity of drug delivery to cancerous tissues .

Agricultural Chemistry

Pesticide Development

There is ongoing research into the use of imidazole derivatives as novel pesticides. The structural properties of this compound allow it to act on specific biochemical pathways in pests, potentially leading to effective pest control solutions .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural similarity to natural substrates enables it to serve as a competitive inhibitor for certain enzymes, providing insights into metabolic pathways .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

A clinical trial investigated the effects of imidazole derivatives on leukemia cells. The results indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Differences

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (CAS 343569-06-2) replaces the carboxylic acid with a reactive carbonyl chloride group, making it a key intermediate for amide bond formation .

Substituent Effects: The phenyl group at position 1 in the target compound increases steric bulk and lipophilicity compared to 2-amino-1H-imidazole-5-carboxylic acid, which has an amino group at position 2. The amino group may enhance solubility in polar solvents but reduce stability under acidic conditions . 2-(2-Carboxyethyl)-1H-benzimidazole-5-carboxylic acid hydrochloride features an additional carboxyethyl chain, which could improve chelation capabilities or modulate acidity compared to the target compound .

Salt Form and Stability :

- Hydrochloride salts (e.g., target compound and methyl ester analogue) generally exhibit improved water solubility compared to free bases. However, the methyl ester derivative (CAS 127607-71-0) may exhibit lower reactivity in aqueous environments due to ester hydrolysis resistance .

Q & A

Q. What unexplored applications warrant further investigation?

- Answer:

- Material Science: Explore use as a ligand for metal-organic frameworks (MOFs) due to its carboxylate group .

- Antimicrobial Studies: Screen against multidrug-resistant bacteria (e.g., MRSA) via broth microdilution assays (MIC/MBC determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.